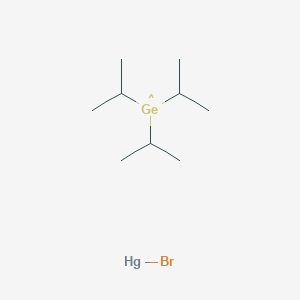![molecular formula C16H15ClO B14342486 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 92907-14-7](/img/structure/B14342486.png)
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-1-enyl group, which is further substituted with a 4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-nitrobenzene and 4-methylphenol.
Reduction: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The resulting 1-chloro-4-aminobenzene undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylphenoxy moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the double bond in the prop-1-enyl group can yield the corresponding alkane.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: 1-chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene.
Substitution: 1-amino-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene.
Applications De Recherche Scientifique
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and the prop-1-enyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene: Similar structure but with a saturated propyl group instead of a prop-1-enyl group.
1-Chloro-4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzene: Similar structure but with a methoxy group instead of a methyl group on the phenoxy moiety.
1-Chloro-4-[(E)-3-(4-ethylphenoxy)prop-1-enyl]benzene: Similar structure but with an ethyl group instead of a methyl group on the phenoxy moiety.
Uniqueness: 1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is unique due to the specific combination of substituents on the benzene ring and the prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
92907-14-7 |
|---|---|
Formule moléculaire |
C16H15ClO |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C16H15ClO/c1-13-4-10-16(11-5-13)18-12-2-3-14-6-8-15(17)9-7-14/h2-11H,12H2,1H3/b3-2+ |
Clé InChI |
OFHCFFRRWOSNLT-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


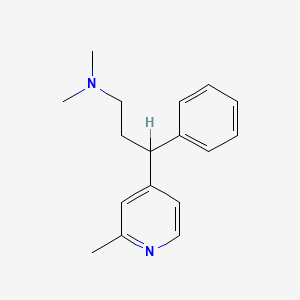
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
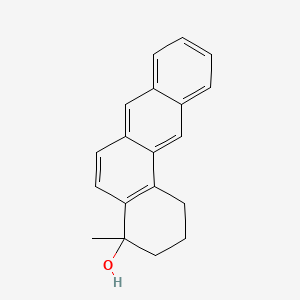

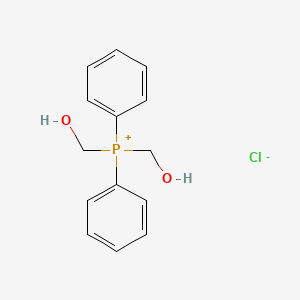
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
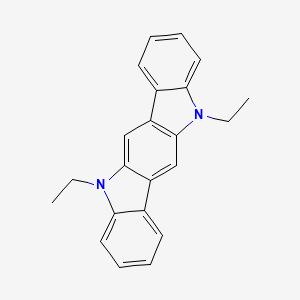

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
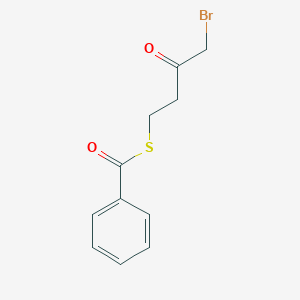
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
